2-Ethoxy-4-formylphenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate typically involves the condensation of 2-ethoxy-4-formylphenol with 4-methoxybenzoic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-4-formylphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethoxy-4-formylphenyl 4-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function . The pathways involved in these interactions are often studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
2-Ethoxy-4-formylphenyl 4-methoxybenzoate can be compared with similar compounds such as:
2-Ethoxy-4-formylphenyl 4-methylbenzoate: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-Ethoxy-4-formylphenyl 4-hydroxybenzoate: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to its analogs .
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-3-21-16-10-12(11-18)4-9-15(16)22-17(19)13-5-7-14(20-2)8-6-13/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGORJNEAKEYOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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